molecular formula C24H26N2O5 B11700207 propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

Cat. No.: B11700207
M. Wt: 422.5 g/mol
InChI Key: VDWJEGODPURZLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole derivative, which is then reacted with hexanoyl chloride to form the hexanamido intermediate. This intermediate is subsequently esterified with propyl 4-hydroxybenzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

propyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-2-16-31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,25,27)

InChI Key

VDWJEGODPURZLI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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